(3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride
Overview
Description
(3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Sulfonylation: The thiophene-2-sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.
Amine Introduction: The amine group is introduced through amination reactions, which may involve reductive amination or other suitable methods.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the sulfonyl group or the amine group.
Substitution: The compound can participate in substitution reactions, especially at the piperidine ring or the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce secondary amines or thiols.
Scientific Research Applications
(3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfonyl and amine groups.
Medicine: Investigated for potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine: The free base form without the hydrochloride salt.
Thiophene-2-sulfonyl derivatives: Compounds with similar sulfonyl groups attached to different core structures.
Piperidine derivatives: Compounds with various substitutions on the piperidine ring.
Uniqueness
(3R)-1-(thiophene-2-sulfonyl)piperidin-3-amine hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(3R)-1-thiophen-2-ylsulfonylpiperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c10-8-3-1-5-11(7-8)15(12,13)9-4-2-6-14-9;/h2,4,6,8H,1,3,5,7,10H2;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRRZCQPCJTSGI-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)S(=O)(=O)C2=CC=CS2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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